molecular formula C14H18N2S B2615844 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438219-37-5

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2615844
CAS No.: 438219-37-5
M. Wt: 246.37
InChI Key: JAWTYNQXXKBFTF-UHFFFAOYSA-N
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Description

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated thiazole derivatives.

Scientific Research Applications

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)propanoic acid:

    2-(3-Benzoylphenyl)propanoic acid:

Uniqueness

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s ability to interact with various molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWTYNQXXKBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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